molecular formula C18H23BrN2O2 B4388844 N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4388844
M. Wt: 379.3 g/mol
InChI Key: HTFSKSVCBMUHKU-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a brominated aromatic ring, a cyclohexyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the bromination of 2-methylphenyl compounds. The brominated intermediate is then reacted with cyclohexylamine and a pyrrolidine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents. The process is optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: Similar in structure but lacks the cyclohexyl and pyrrolidine rings.

    N-(2-iodo-4-methylphenyl)-2-bromoacetamide: Contains an iodine atom and a different substitution pattern on the aromatic ring.

Uniqueness

N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a brominated aromatic ring, a cyclohexyl group, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O2/c1-12-9-14(19)7-8-16(12)20-18(23)13-10-17(22)21(11-13)15-5-3-2-4-6-15/h7-9,13,15H,2-6,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFSKSVCBMUHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2CC(=O)N(C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
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N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
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N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
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N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
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N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
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N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

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